molecular formula C10H20ClFN2O2 B8096173 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8096173
M. Wt: 254.73 g/mol
InChI Key: YINSNINVCAMVTB-UHFFFAOYSA-N
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Description

2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H20ClFN2O2. It is commonly used in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a fluoromethyl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester and hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the piperazine derivative.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the esterified product with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is widely used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

  • 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester
  • 2-Chloromethyl-piperazine-1-carboxylic acid tert-butyl ester
  • 2-Bromomethyl-piperazine-1-carboxylic acid tert-butyl ester

Comparison:

  • Uniqueness: The presence of the fluoromethyl group in 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride provides unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts.
  • Reactivity: The fluorine atom’s high electronegativity influences the compound’s reactivity, often resulting in higher stability and selectivity in biological systems.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and applications

Biological Activity

2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 2097068-44-3) is a fluorinated piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the fluoromethyl group, enhance its pharmacological properties, making it a valuable intermediate in drug development.

The molecular formula of this compound is C10H20ClFN2O2C_{10}H_{20}ClFN_2O_2. Its structure includes a piperazine ring with a carboxylic acid moiety and a tert-butyl ester, which contributes to its lipophilicity and ability to penetrate biological membranes effectively.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluoromethyl group enhances the compound's stability and lipophilicity, facilitating interactions with neurotransmitter receptors and enzymes involved in metabolic processes. These interactions can modulate pathways relevant to neurological and psychiatric disorders, as well as other therapeutic areas.

Biological Activity Overview

Research indicates that 2-Fluoromethyl-piperazine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have been noted for their efficacy against gram-positive pathogens, particularly through their role as intermediates in the synthesis of oxazolidinone antimicrobials. These agents inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, making them effective against resistant bacterial strains .
  • Anticancer Properties : Preliminary studies suggest that derivatives of 2-Fluoromethyl-piperazine can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of approximately 27.4nM27.4\,nM against specific cancer cells, indicating potent inhibitory effects .
  • Neurological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems. Research into related piperazine derivatives has shown modulation of serotonin and dopamine receptors, which are critical in treating mood disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against gram-positive bacteria; mechanism involves inhibition of protein synthesis
AnticancerExhibits significant growth inhibition in cancer cell lines with IC50 values ranging from 0.126μM0.126\,\mu M to 27.4nM27.4\,nM
NeurologicalPotential modulation of neurotransmitter systems

Case Study: Antimicrobial Activity

In a comparative study on oxazolidinone derivatives synthesized from piperazine intermediates, it was found that the incorporation of fluorinated groups significantly enhanced antimicrobial potency against resistant strains of Staphylococcus aureus. The mechanism was linked to improved binding affinity to bacterial ribosomes .

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of piperazine derivatives demonstrated that compounds similar to 2-Fluoromethyl-piperazine inhibited proliferation in breast cancer cell lines (e.g., MDA-MB-231) with notable selectivity over non-cancerous cells. The findings suggest a promising therapeutic index for future drug development targeting cancer .

Properties

IUPAC Name

tert-butyl 2-(fluoromethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINSNINVCAMVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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